(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride is a chiral compound that belongs to the class of benzimidazole derivatives. This compound has gained attention in the fields of medicinal chemistry and organic synthesis due to its potential applications as a pharmacophore and as a building block in the synthesis of more complex molecules. The compound is characterized by its unique structural features, which include a benzimidazole core and an ethylamine side chain.
(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride is classified as a heterocyclic organic compound. It is particularly noted for its role in asymmetric synthesis due to its chiral nature. The compound is also categorized under pharmaceutical intermediates, given its potential therapeutic applications.
The synthesis of (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride typically involves multiple steps:
Industrial production may utilize advanced techniques such as continuous flow reactors to optimize reaction conditions, ensuring high yield and purity. Automated systems are often employed to maintain precise control over reaction parameters, enhancing reproducibility and efficiency .
The molecular formula of (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride is , with a molecular weight of approximately 197.67 g/mol. The InChI key for this compound is HFHWHWCRHSKBOZ-FYZOBXCZSA-N, which provides a unique identifier for database searches .
Key structural data includes:
(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:
Reactions typically require careful control of temperature, solvent choice, and reaction time to optimize yields and minimize by-products .
In medicinal chemistry, the mechanism of action for (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The benzimidazole ring can interact with nucleic acids and proteins, influencing various biological processes.
Research indicates that compounds containing benzimidazole moieties often exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in drug design .
Key physical properties include:
Relevant chemical properties include:
(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride has several applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of synthetic methodologies in developing new therapeutic agents.
The benzimidazole nucleus represents a privileged scaffold in pharmaceutical design, comprising a benzene ring fused to an imidazole ring at the 4 and 5 positions. This bicyclic heterocyclic system exhibits distinctive amphoteric properties due to the presence of both acidic (N1-H, pKa ~12.8) and basic (imidazole N3, pKa ~5.6) nitrogen atoms within its structure. This dual ionization capability enables versatile interactions with biological targets across physiological pH ranges, contributing significantly to receptor recognition and binding affinity [2] . The tautomerism exhibited by the hydrogen atom attached to N1 facilitates structural isomerization, enhancing molecular adaptability in biological environments [2].
Structural-activity relationship (SAR) studies reveal precise substitution preferences for biological activity: Positions 1 and 2 tolerate diverse substituents including polyhydroxy sugars, alkyl groups, aryl/heteroaryl moieties, and sulfonyl groups, while positions 5 and 6 accommodate halogen, nitro, amino, methyl, trifluoromethyl, and alkoxy groups. Critically, positions 4 and 7 typically remain unsubstituted to preserve optimal pharmacodynamic activity [2] [9]. This substitution pattern flexibility enables precise fine-tuning of physicochemical properties including solubility, logP, and membrane permeability.
Table 1: Clinically Significant Benzimidazole Derivatives and Their Structural Features
Drug Name | Position 1 Substituent | Position 2 Substituent | Position 5/6 Substituent | Therapeutic Category |
---|---|---|---|---|
Omeprazole | Methyl | Methoxyalkyl | Methoxy, Methyl | Proton Pump Inhibitor |
Telmisartan | - | Carboxylic acid biphenyl | Methyl | Angiotensin II Receptor Blocker |
Albendazole | Methyl carbamate | Propylthio | - | Anthelmintic |
Candesartan | Tetrazole biphenyl | Ethoxy | - | Antihypertensive |
Domperidone | Piperidinyl | Chlorophenyl | - | Dopamine Antagonist |
The benzimidazole core features prominently in diverse therapeutic agents spanning proton pump inhibitors (omeprazole, pantoprazole), anthelmintics (albendazole, mebendazole), antihypertensives (telmisartan, candesartan), and anticancer drugs (bendamustine) [2] . This therapeutic versatility stems from the scaffold's ability to mimic purine bases, facilitating interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways [9]. Recent patent analyses (2015-2021) confirm sustained innovation, with benzimidazole derivatives targeting sodium channels (US20150361032A1), kinase enzymes (US20150336967A1), phosphodiesterases (US20150307479A1), and GPCRs (ES2807191T3), underscoring their ongoing pharmaceutical relevance [2] [9].
The evolution of chiral benzimidazole ethylamines represents a significant advancement in structure-guided drug design. Early benzimidazole therapeutics (e.g., thiabendazole, omeprazole) lacked stereochemical complexity, primarily featuring planar or symmetric substitution patterns. The intentional incorporation of chiral centers adjacent to the benzimidazole nucleus emerged as a strategy to enhance target selectivity and optimize pharmacokinetic profiles [3] [7]. (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride (CAS: 1234996-74-7; MFCD12828689) exemplifies this progression, featuring an asymmetric carbon with (R)-configuration directly bonded to the ethylamine moiety [3] [7].
Synthetic methodologies for chiral benzimidazoles evolved substantially from classical Phillips condensation (o-phenylenediamine + carboxylic acids under acidic conditions) to sophisticated enantioselective techniques. Modern approaches for compounds like (R)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride employ chiral auxiliaries, asymmetric catalysis, or resolution of racemates using chiral chromatography [5] [7]. The documented synthetic route for this specific compound involves microwave-assisted cyclization in polyphosphoric acid (PPA)/H₃PO₄ mixture, achieving 92% yield with retained enantiomeric purity [5].
Table 2: Developmental Timeline of Chiral Benzimidazole Ethylamine Derivatives
Time Period | Synthetic Advancements | Key Chiral Derivatives Developed | Catalytic Systems |
---|---|---|---|
1872-1950 | Hoebrecker reduction; Phillips condensation | Simple 2-alkylbenzimidazoles | Mineral acids (HCl) |
1950-1990 | Transition metal catalysis; Resolution techniques | Aminoalkyl derivatives (racemates) | Sn, Zn catalysts |
1990-2010 | Asymmetric hydrogenation; Chiral pool synthesis | 2-(1-Aminoethyl)benzimidazoles | CuI/l-proline; Ru-BINAP complexes |
2010-Present | Microwave-assisted enantioselective synthesis; Nanocatalysis | (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride | Cu₂O nanoparticles; PPA/H₃PO₄ |
Commercial availability of (R)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride (eMolecules ChemScene, BOC Sciences) as a research chemical (250mg quantities; catalog S989873) since approximately 2013 reflects its importance as a chiral building block for drug discovery [3] [6] [7]. Its structural distinction from similar compounds is evident when comparing molecular descriptors: The similarity index relative to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine is 0.87, while comparison with (1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride yields 0.89, highlighting significant differences despite apparent structural resemblance [3].
The introduction of chirality at the C1 position of (R)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride creates distinct stereochemical environments that critically influence biological interactions. The (R)-configuration generates a specific three-dimensional arrangement where the methyl group and benzimidazole ring adopt defined spatial orientations relative to the amine functionality. This precise orientation determines molecular recognition by chiral binding pockets in enzymes and receptors, leading to enantioselective pharmacological responses [3] [5] [9].
Molecular properties of the (R)-enantiomer include: Molecular weight (197.67 g/mol), topological polar surface area (54.7 Ų), hydrogen bond donor/acceptor count (3/2), rotatable bonds (1), and logP (3.08). These parameters confer favorable drug-likeness characteristics aligning with Lipinski's rule parameters for oral bioavailability [3] [7]. The defined stereochemistry (specified by InChIKey: HFHWHWCRHSKBOZ-FYZOBXCZSA-N) ensures consistent pharmacokinetic behavior, including predictable absorption, distribution, and metabolism profiles compared to racemic mixtures [7].
Table 3: Comparative Molecular Properties of Benzimidazole Ethylamine Derivatives
Property | (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride | 2-(1H-Benzo[d]imidazol-2-yl)ethanamine | (1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride |
---|---|---|---|
Molecular Formula | C₉H₁₂ClN₃ | C₉H₁₁N₃ | C₈H₁₂Cl₂N₃ |
Molecular Weight | 197.67 g/mol | 161.21 g/mol | 205.11 g/mol |
Chiral Centers | 1 (R-configuration) | 0 | 0 |
logP | 3.08 | 1.42 | 1.05 |
Hydrogen Bond Donors | 3 | 2 | 3 |
Topological Polar Surface Area | 54.7 Ų | 53.7 Ų | 53.7 Ų |
InChIKey | HFHWHWCRHSKBOZ-FYZOBXCZSA-N | LIGACXKZAXORRK-UHFFFAOYSA-N | SYIXOUNQGDJPST-UHFFFAOYSA-N |
Biological significance of the (R)-configuration manifests in several domains:
Recent patents highlight the therapeutic implications of chirality: Azabenzimidazole compounds (US20150322065A1) demonstrate stereospecific activity against CNS disorders, while CXCR4 inhibitors (US20190322671A1) show enantiomer-dependent anti-inflammatory effects [9]. The specific chiral pharmacophore in (R)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride positions it as a valuable intermediate for developing targeted therapies requiring precise three-dimensional recognition elements, particularly in neurological, inflammatory, and oncological domains where receptor chirality significantly influences drug efficacy [5] [8] [9].
Summary of Compounds Mentioned:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9